Cyclohexyl p-toluenesulfonate (also known as cyclohexyl tosylate) serves as a versatile leaving group in organic synthesis. Its bulky cyclohexyl group and good leaving group ability (due to the p-toluenesulfonate moiety) make it suitable for various substitution reactions, including:
Cyclohexyl p-toluenesulfonate can be employed as a Brønsted acid catalyst in various organic reactions. Its moderate acidity allows for the activation of various substrates without being overly reactive. Some examples of its use as a catalyst include:
Beyond organic synthesis and catalysis, cyclohexyl p-toluenesulfonate finds uses in other scientific research areas:
Cyclohexyl p-toluenesulfonate is an organic compound characterized by the molecular formula and a molecular weight of approximately 254.35 g/mol. It is an ester formed from p-toluenesulfonic acid and cyclohexanol, commonly used in various chemical applications due to its reactivity and stability. Its structure features a cyclohexyl group attached to the sulfonate moiety, making it a key intermediate in organic synthesis and a useful reagent in various
Cyclohexyl p-toluenesulfonate can be synthesized through various methods:
These methods allow for the efficient production of cyclohexyl p-toluenesulfonate in laboratory settings .
Cyclohexyl p-toluenesulfonate is utilized in various applications:
Interaction studies involving cyclohexyl p-toluenesulfonate focus on its reactivity with nucleophiles and other electrophiles. Research indicates that its sulfonate group significantly influences reaction rates and mechanisms, particularly in substitution and elimination reactions. Studies have shown that neighboring groups can affect the kinetics of these reactions, highlighting the compound's utility in mechanistic studies of organic chemistry .
Several compounds share structural similarities with cyclohexyl p-toluenesulfonate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cyclopentyl p-toluenesulfonate | Similar sulfonate structure; five-membered ring | More reactive due to ring strain |
Benzyl p-toluenesulfonate | Contains a benzyl group instead of cyclohexyl | Often used in polymer chemistry |
Ethyl p-toluenesulfonate | Ethyl group replaces cyclohexyl | Lower molecular weight; different reactivity profile |
Methyl p-toluenesulfonate | Methyl group instead of cyclohexyl | Smaller size leads to different solubility properties |
Cyclohexyl p-toluenesulfonate is unique due to its stable cyclohexane structure, which provides specific steric effects that influence its reactivity compared to other similar sulfonates .
The development of sulfonate esters like cyclohexyl p-toluenesulfonate is rooted in the broader exploration of p-toluenesulfonic acid derivatives. p-Toluenesulfonic acid (TsOH), first synthesized in the late 19th century, became a cornerstone in organic chemistry due to its strong acidity and stability. Cyclohexyl p-toluenesulfonate emerged as a derivative of interest in the mid-20th century, particularly for studying stereochemical effects in substitution reactions.
Early research in the 1950s–1970s focused on its conformational behavior. For example, Eliel and Ro demonstrated that the equatorial conformation of the cyclohexyl group in cyclohexyl p-toluenesulfonate exhibits a free energy difference of 0.7 kcal/mol compared to the axial form, as deduced from solvolysis rates. These studies laid the groundwork for understanding steric and electronic influences on reaction mechanisms.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is cyclohexyl 4-methylbenzenesulfonate. Its structural formula consists of:
The skeletal structure is represented as:
$$ \text{C}6\text{H}{11}\text{O} - \text{SO}2 - \text{C}6\text{H}4\text{CH}3 $$
This configuration places the methyl group of the toluenesulfonate moiety in the para position relative to the sulfonate group.
The molecular weight of cyclohexyl p-toluenesulfonate is 254.34 g/mol, calculated as follows:
$$
\begin{align}
\text{C}_{13}\text{H}_{18}\text{O}_3\text{S} & = (13 \times 12.01) + (18 \times 1.008) + (3 \times 16.00) + (1 \times 32.07) \
& = 156.13 + 18.14 + 48.00 + 32.07 \
& = 254.34 \, \text{g/mol}.
\end{align}
$$
The empirical formula, C₁₃H₁₈O₃S, reflects its composition of 13 carbon, 18 hydrogen, 3 oxygen, and 1 sulfur atom.
Property | Value | Source |
---|---|---|
IUPAC Name | Cyclohexyl 4-methylbenzenesulfonate | |
Molecular Formula | C₁₃H₁₈O₃S | |
Molecular Weight (g/mol) | 254.34 | |
Melting Point | 43–47°C | |
Density | 1.21 g/cm³ (predicted) |
Irritant